

Enhancing topical delivery of Tolnaftate using penetration enhancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Tolnaftate |           |  |  |
| Cat. No.:            | B1682400   | Get Quote |  |  |

# Technical Support Center: Enhancing Topical Delivery of Tolnaftate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the topical delivery of **Tolnaftate** using penetration enhancers.

## Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the topical delivery of **Tolnaftate**?

**Tolnaftate** is a highly lipophilic drug with low aqueous solubility, which limits its penetration through the skin layers to the target site of fungal infection.[1] Conventional ointment and cream bases often release only a small amount of the drug, leading to insufficient therapeutic concentrations in the deeper skin layers.[2][3] Overcoming the barrier function of the stratum corneum is the primary challenge in developing effective topical formulations of **Tolnaftate**.[4]

Q2: What are penetration enhancers and how do they improve **Tolnaftate** delivery?

Penetration enhancers are chemical substances that temporarily and reversibly increase the permeability of the skin, allowing more of the active pharmaceutical ingredient (API) to pass through.[5] They can act through various mechanisms, such as disrupting the highly ordered



lipid structure of the stratum corneum, increasing the hydration of the stratum corneum, or improving the partitioning of the drug into the skin.[5][6]

Q3: What types of penetration enhancers have been successfully used for **Tolnaftate**?

Several types of penetration enhancers have been investigated for **Tolnaftate**, including:

- Fatty Acids: Oleic acid, linoleic acid, myristic acid, and lauric acid have been shown to significantly increase the penetration of **Tolnaftate** into the epidermis.[7]
- Phospholipids: Phospholipon 80 H and Lipoid S45 have been used in provesicular gel systems to enhance drug delivery.[2][3]
- Solvents: Isopropyl alcohol, polyethylene glycol (PEG), and propylene glycol can improve the solubility and penetration of **Tolnaftate**.[8][9]
- Natural Enhancers: Clove oil and terpenes have been incorporated into formulations like emulgels and invasomes to boost skin penetration.[9][10]

Q4: Beyond single enhancers, what advanced formulation strategies can be used?

Advanced formulation strategies focus on creating specialized delivery systems to carry **Tolnaftate** more effectively into the skin. These include:

- Provesicular Gels: These systems transform into vesicular structures upon contact with skin moisture, enhancing drug penetration.[2][3]
- Emulgels: Combining an emulsion and a gel, these formulations can improve the solubility of hydrophobic drugs like **Tolnaftate** and enhance their skin penetration.[9]
- Liposomal Gels: Liposomes are vesicles that can encapsulate drugs and improve their delivery across the skin barrier.[11]
- Niosomes and Spanlastics: These are other types of nanovesicles that have shown promise
  in enhancing the ocular and topical delivery of Tolnaftate.[12][13]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                            | Possible Cause(s)                                                                                                                                                                       | Suggested Solution(s)                                                                                                                                                                                                                                                                                 |
|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low in vitro drug release                          | - Poor solubility of Tolnaftate in<br>the formulation base High<br>viscosity of the formulation<br>hindering drug diffusion<br>Inadequate concentration of<br>the penetration enhancer. | - Incorporate a solubilizing agent like polyethylene glycol (PEG) or isopropyl alcohol.[8]-Optimize the concentration of the gelling agent to achieve a less viscous formulationIncrease the concentration of the penetration enhancer or try a combination of enhancers.[7]                          |
| Poor ex vivo skin permeation                       | - Ineffective penetration enhancer for the specific formulation Insufficient hydration of the skin during the experiment The drug is not being released from the vehicle.               | - Screen different classes of penetration enhancers (e.g., fatty acids, phospholipids, terpenes).[7][10]- Ensure the receptor medium in the Franz diffusion cell is adequately hydrating the skin Reevaluate the in vitro release profile to confirm the drug is being released from the formulation. |
| Phase separation or instability of the formulation | - Incompatible excipients Inappropriate ratio of oil and aqueous phases in emulsions Degradation of the API or excipients.                                                              | - Conduct compatibility studies with all excipients Optimize the concentration of the emulsifying agent and the homogenization process.[9]-Perform stability studies at different temperature and humidity conditions to identify the cause of degradation.[9]                                        |
| Skin irritation in in vivo studies                 | - High concentration of the<br>penetration enhancer The pH<br>of the formulation is not within<br>the skin's physiological range                                                        | - Reduce the concentration of<br>the penetration enhancer or<br>select a less irritating one.[5]-<br>Adjust the pH of the                                                                                                                                                                             |



|                                      | (4.5-6.5) Allergic reaction to one of the components.                                                                                                       | formulation using appropriate buffering agents.[4]- Conduct patch testing to identify the irritant component.                                                                                                        |
|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent results between batches | - Variations in the manufacturing process (e.g., mixing speed, temperature) Non-homogeneity of the formulation Variability in the quality of raw materials. | - Standardize all manufacturing process parameters.[14]- Ensure adequate mixing to achieve a homogenous product.[14]- Use raw materials from a consistent and reputable supplier and perform quality control checks. |

## **Data Presentation**

Table 1: Effect of Fatty Acids on Tolnaftate Penetration into Human Epidermis

| Penetration Enhancer (10% w/w) | Penetration Enhancing Ratio* |  |
|--------------------------------|------------------------------|--|
| Oleic Acid                     | 1.75                         |  |
| Linoleic Acid                  | 1.68                         |  |
| Myristic Acid                  | 1.55                         |  |
| Lauric Acid                    | 1.48                         |  |
| Capric Acid                    | Not significant              |  |

<sup>\*</sup>Penetration enhancing ratio is the ratio of **Tolnaftate** penetrated from the ointment with the enhancer compared to the control ointment without the enhancer. (Data synthesized from a study by Z. Kežutyė et al., 2011)[7]

Table 2: Characteristics of Different Tolnaftate-Loaded Nanovesicles



| Formulation Type             | Mean Particle Size<br>(nm) | Entrapment<br>Efficiency (%) | Reference |
|------------------------------|----------------------------|------------------------------|-----------|
| Neutral Liposomes            | 119                        | 88.14                        | [11]      |
| Negative Liposomes           | 143                        | -                            | [11]      |
| Positive Liposomes           | 284                        | -                            | [11]      |
| Optimal Spanlastics<br>(MS6) | 231.20                     | 66.10                        | [12]      |
| Optimal Invasomes<br>(F4)    | 215.65                     | 74.45                        | [10]      |

# Experimental Protocols In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study using a Franz diffusion cell apparatus.

Objective: To determine the rate and extent of **Tolnaftate** release from a topical formulation.

#### Materials:

- Franz diffusion cells
- Synthetic membrane (e.g., cellulose acetate)
- Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant like Tween 80 to ensure sink conditions)
- Tolnaftate formulation
- · Magnetic stirrer
- Water bath maintained at 32 ± 0.5°C
- HPLC or UV-Vis spectrophotometer for drug analysis



#### Procedure:

- Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
- Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
- Fill the receptor compartment with a known volume of pre-warmed receptor medium and place a magnetic stir bar.
- Place the Franz diffusion cells in a water bath maintained at  $32 \pm 0.5$ °C and allow the system to equilibrate.
- Apply a known quantity of the **Tolnaftate** formulation uniformly on the surface of the membrane in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
- Analyze the collected samples for Tolnaftate concentration using a validated analytical method (HPLC or UV-Vis).
- Calculate the cumulative amount of drug released per unit area at each time point and plot it against time.

### **Ex Vivo Skin Permeation Study**

This protocol outlines the procedure for an ex vivo skin permeation study to evaluate the penetration of **Tolnaftate** through the skin.

Objective: To assess the ability of a **Tolnaftate** formulation and its penetration enhancers to deliver the drug across the skin.

Materials:



- Franz diffusion cells
- Excised human or animal skin (e.g., rat, pig)
- Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant)
- Tolnaftate formulation
- Surgical scissors, forceps
- Heat source (for epidermis separation, if needed)
- HPLC for drug analysis

#### Procedure:

- Prepare the excised skin by carefully removing any subcutaneous fat and trimming it to the appropriate size to fit the Franz diffusion cells.
- (Optional) To separate the epidermis from the dermis, the skin can be heat-stripped by immersing it in water at 60°C for a short period.[15][16]
- Mount the full-thickness skin or the separated epidermis between the donor and receptor compartments with the stratum corneum side facing the donor compartment.
- Follow steps 3-7 from the In Vitro Drug Release Study protocol.
- At the end of the experiment, dismantle the Franz diffusion cell and carefully remove the skin.
- Wash the surface of the skin to remove any excess formulation.
- Extract the drug from the different skin layers (epidermis and dermis) using a suitable solvent (e.g., methanol) and sonication.[15][16]
- Analyze the drug content in the receptor medium and the skin extracts using a validated HPLC method.



• Calculate the cumulative amount of drug permeated per unit area and the amount of drug retained in the skin layers.

## **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for developing and evaluating enhanced topical **Tolnaftate** formulations.





#### Click to download full resolution via product page

Caption: Mechanism of action of penetration enhancers in the stratum corneum for **Tolnaftate** delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enhancement of the topical tolnaftate delivery for the treatment of tinea pedis via provesicular gel systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of tolnaftate release from fatty acids containing ointment and penetration into human skin ex vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5519059A Antifungal formulation Google Patents [patents.google.com]
- 9. ijisrt.com [ijisrt.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Ocular Anti-Aspergillus Activity of Tolnaftate Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Assay of tolnaftate in human skin samples after in vitro penetration studies using high performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enhancing topical delivery of Tolnaftate using penetration enhancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682400#enhancing-topical-delivery-of-tolnaftate-using-penetration-enhancers]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com